

# Ro 63-1908: A Technical Guide to its Biological Activity and Significance

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Co 101244 hydrochloride |           |
| Cat. No.:            | B070116                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Ro 63-1908, chemically identified as 1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol, is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.[1][2] This remarkable selectivity, with a greater than 20,000-fold preference for NR2B over NR2A-containing receptors, has established Ro 63-1908 as an invaluable tool in neuroscience research and a compound of interest in drug development.[1][3] Its activity-dependent mechanism of action further refines its pharmacological profile, offering a nuanced approach to modulating NMDA receptor function.[1] [4] This technical guide provides a comprehensive overview of the biological activity, significance, and experimental data associated with Ro 63-1908.

# Introduction: The NMDA Receptor and the Role of the NR2B Subunit

The NMDA receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in a range of neuropathological conditions, including stroke, epilepsy, and neurodegenerative diseases. The receptor is a heterotetrameric complex typically composed of two glycine-binding NR1 subunits and two glutamate-binding NR2 subunits. The diverse NR2



subunits (NR2A, NR2B, NR2C, and NR2D) confer distinct pharmacological and biophysical properties to the receptor complex.

The NR2B subunit is predominantly expressed in the forebrain and is particularly abundant during early development. It is associated with synaptic plasticity and has been a key target for therapeutic intervention due to its involvement in excitotoxic neuronal death. Selective antagonists of the NR2B subunit, such as Ro 63-1908, are sought after for their potential to offer neuroprotection without the severe side effects associated with non-selective NMDA receptor blockers.[3]

## **Biological Activity of Ro 63-1908**

Ro 63-1908 exhibits a highly specific and potent antagonist activity at NMDA receptors containing the NR2B subunit. Its mechanism is activity-dependent, meaning it more effectively blocks the receptor when it is activated by its agonists, glutamate and glycine.[1]

## **In Vitro Pharmacology**

The in vitro profile of Ro 63-1908 has been extensively characterized, demonstrating its high affinity and selectivity for the NR2B subunit.



| Assay                                             | Parameter                 | Value    | Reference |
|---------------------------------------------------|---------------------------|----------|-----------|
| [3H]dizocilpine<br>Binding                        | IC50 (High-affinity site) | 0.002 μΜ | [1][2]    |
| [3H]dizocilpine<br>Binding                        | IC50 (Low-affinity site)  | 97 μΜ    | [1][2]    |
| Recombinant<br>Receptors (NR1C +<br>NR2B)         | IC50                      | 0.003 μΜ | [1]       |
| Recombinant<br>Receptors (NR1A/2B)                | IC50                      | 0.043 μΜ | [5]       |
| Recombinant<br>Receptors (NR1C +<br>NR2A)         | IC50                      | >100 μM  | [1]       |
| Recombinant<br>Receptors (NR1A/2A)                | IC50                      | >100 μM  | [5]       |
| Recombinant<br>Receptors (NR1A/2C)                | IC50                      | >100 μM  | [5]       |
| Glutamate-induced<br>Toxicity                     | IC50                      | 0.68 μΜ  | [1][2]    |
| Oxygen/Glucose<br>Deprivation-induced<br>Toxicity | IC50                      | 0.06 μM  | [1][2]    |

## In Vivo Pharmacology

In vivo studies have corroborated the potent and selective NR2B antagonistic effects of Ro 63-1908, demonstrating its efficacy in various animal models of neurological disorders.



| Model                                                                    | Parameter               | Dose/Concentr<br>ation                                         | Effect                 | Reference |
|--------------------------------------------------------------------------|-------------------------|----------------------------------------------------------------|------------------------|-----------|
| Sound-induced<br>Seizures (DBA/2<br>mice)                                | ED50                    | 4.5 mg/kg i.p.                                                 | Anticonvulsant         | [1][2]    |
| NMDA-induced<br>Seizures                                                 | ED50                    | 2.31 mg/kg i.v.                                                | Anticonvulsant         | [1][2]    |
| Permanent Focal<br>Ischemia<br>(Cortical<br>Damage)                      | Plasma<br>Concentration | 450 ng/ml                                                      | 39%<br>Neuroprotection | [1][2]    |
| Spontaneous<br>Motor Activity<br>(Rats/Mice)                             | 1-30 mg/kg s.c.         | Mild increase                                                  | [3][4]                 |           |
| 5-Choice Serial<br>Reaction Time<br>Task (Rats)                          | 0.3-3 mg/kg             | Increased premature responses                                  | [3][4]                 |           |
| DRL24 Task<br>(Rats)                                                     | 0.3-3 mg/kg             | Reduced inter-<br>response time,<br>increased<br>response rate | [3][4]                 |           |
| Inflammation-<br>induced<br>Behavioral<br>Allodynia                      | 5 mg/kg i.p.            | Significant reduction                                          | [6]                    | _         |
| Methamphetamin e Conditioned Place Preference (Acquisition in male rats) | 3.0 mg/kg               | Blocked                                                        | [7]                    |           |

## **Signaling Pathways and Mechanism of Action**







Ro 63-1908 exerts its effects by binding to the NR2B subunit of the NMDA receptor, thereby inhibiting the influx of Ca2+ ions that is characteristic of NMDA receptor activation. This modulation of calcium signaling is central to its neuroprotective and behavioral effects.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Pharmacological characterization of Ro 63-1908 (1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol), a novel subtype-selective N-methyl-D-aspartate antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gill R et al. (2002), Pharmacological characterization of Ro 63-1908 ... Paper [echinobase.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the NR2B-selective NMDA receptor antagonist Ro 63-1908 on rodent behaviour: evidence for an involvement of NR2B NMDA receptors in response inhibition -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-techne.com [bio-techne.com]
- 6. Upregulation of Forebrain NMDA NR2B Receptors Contributes to Behavioral Sensitization after Inflammation | Journal of Neuroscience [ineurosci.org]
- 7. Effects of the GluN2B-selective antagonist Ro 63-1908 on acquisition and expression of methamphetamine conditioned place preference in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ro 63-1908: A Technical Guide to its Biological Activity and Significance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b070116#ro-63-1908-biological-activity-and-significance]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com